![molecular formula C12H18N2S B14657097 1-[2-(Ethylsulfanyl)phenyl]piperazine CAS No. 40818-92-6](/img/structure/B14657097.png)
1-[2-(Ethylsulfanyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethylsulfanyl)phenyl]piperazine is a chemical compound with the molecular formula C12H19N2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The ethylsulfanyl group attached to the phenyl ring imparts unique chemical properties to this compound .
Preparation Methods
The synthesis of 1-[2-(Ethylsulfanyl)phenyl]piperazine typically involves the reaction of 2-(ethylsulfanyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(Ethylsulfanyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding phenylpiperazine.
Scientific Research Applications
1-[2-(Ethylsulfanyl)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfanyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-[2-(Ethylsulfanyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[2-(Phenylsulfanyl)phenyl]piperazine: This compound has a phenylsulfanyl group instead of an ethylsulfanyl group, which may result in different chemical and biological properties.
1-Phenylpiperazine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1-Butyl-4-[2-(Ethylsulfanyl)phenyl]piperazine: Contains a butyl group, which may influence its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.
Properties
CAS No. |
40818-92-6 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2-ethylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
RTXBHRASQHVXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


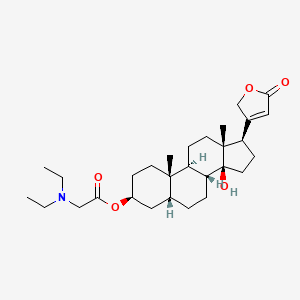

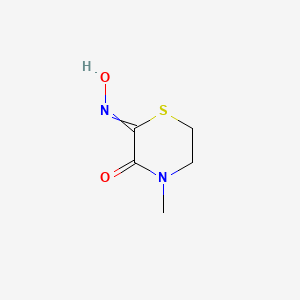
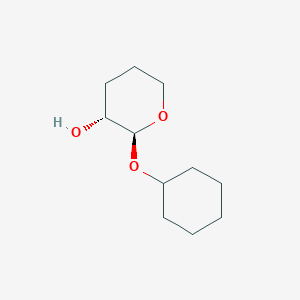
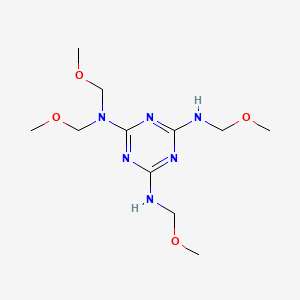
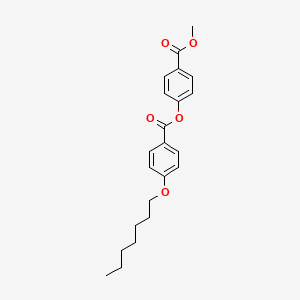
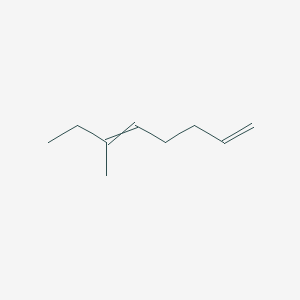
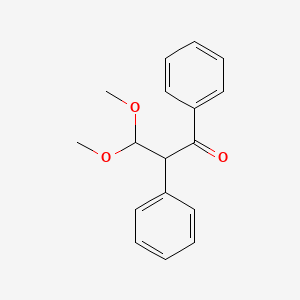

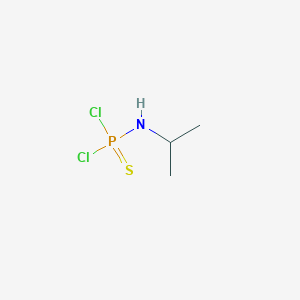
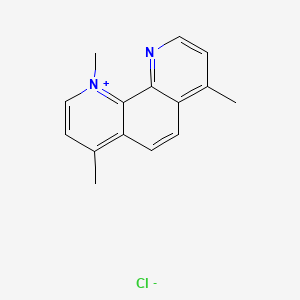
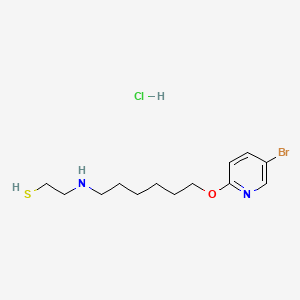
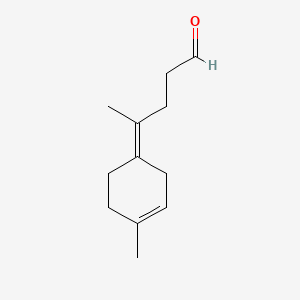
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
